![molecular formula C16H21N3O4S2 B2920107 (E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate CAS No. 937698-74-3](/img/structure/B2920107.png)
(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
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Description
(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research involves synthesizing and characterizing similar compounds with detailed structural analysis. For example, studies on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates explore the creation of new chemical entities from thiophene derivatives for potential biological activities. These processes include various reaction steps, characterization techniques like NMR, IR, Mass spectrometry, and elemental analysis to elucidate the structure and properties of the synthesized compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological and Pharmacological Activities
Compounds with thiophene and thiazolidinone structures are frequently explored for their biological and pharmacological properties. Research into these compounds includes evaluating their antimicrobial, anticancer, and anti-inflammatory activities. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized and tested for anticancer and antiangiogenic effects, showcasing the potential therapeutic applications of such chemical structures (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Chemical Transformations and Reactions
Studies also focus on the chemical transformations and reactions of compounds with similar structural features, aiming to develop new synthetic methodologies or discover new reaction pathways. This includes exploring the effects of microwave irradiation on reactions, which can lead to novel compounds with potential applications in drug discovery and material science (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Docking Studies
Docking studies and computational chemistry approaches are utilized to predict the interaction of these compounds with biological targets, providing insights into their potential as therapeutic agents. Such studies help in understanding the binding affinities and mode of action of these compounds, guiding further modifications to enhance their efficacy (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-6-9-8(2)24-13(12(9)15(22)23-5)18-11(20)7-10-14(21)19(4)16(17-3)25-10/h10H,6-7H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGKLUATZUMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N(C(=NC)S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate |
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